



# Application Notes and Protocols for Omadacycline Hydrochloride In Vitro Susceptibility Testing

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Compound of Interest		
Compound Name:	Omadacycline hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to **omadacycline hydrochloride**. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).

### Introduction

Omadacycline is an aminomethylcycline antibiotic, a subclass of tetracyclines, designed to overcome common tetracycline resistance mechanisms.[1][2] It is approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion are provided to ensure standardized and reliable results.

### **Quantitative Data Summary**

The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for omadacycline against various bacterial pathogens.



Table 1: Omadacycline MIC Breakpoints (µg/mL) for

**ABSSSI and CABP Pathogen** Susceptible (S) Intermediate (I) Resistant (R) For Acute Bacterial Skin and Skin Structure Infections (ABSSSI) Staphylococcus ≥ 2 aureus (including ≤ 0.5 1 MRSA) Staphylococcus 0.25 ≤ 0.12 ≥ 0.5 lugdunensis 0.5 Enterococcus faecalis ≤ 0.25 ≥ 1 Streptococcus 0.25 ≤ 0.12 ≥ 0.5 anginosus group Streptococcus 0.25  $\leq 0.12$ ≥ 0.5 pyogenes Enterobacteriaceae (K. pneumoniae, E. 8 ≤ 4 ≥ 16 cloacae)1 For Community-**Acquired Bacterial** Pneumonia (CABP) Staphylococcus ≤ 0.25 0.5 ≥ 1 aureus (MSSA only) Enterobacteriaceae ≤ 4 8 ≥ 16 (K. pneumoniae)1

<sup>&</sup>lt;sup>1</sup> Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4]



Table 2: Omadacycline Disk Diffusion Breakpoints (Zone

Diameter in mm)

Pathogen	Susceptible (S)	Intermediate (I)	Resistant (R)
For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)			
Staphylococcus aureus (including MRSA)	≥ 21	19-20	≤ 18
Staphylococcus lugdunensis	≥ 29	26-28	≤ 25
Enterococcus faecalis	≥ 18	16-17	≤ 15
Streptococcus anginosus group	≥ 24	18-23	≤ 17
Streptococcus pyogenes	≥ 19	16-18	≤ 15
Enterobacteriaceae (K. pneumoniae, E. cloacae)¹	≥ 18	16-17	≤ 15

<sup>&</sup>lt;sup>1</sup> Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4] (Disk content: 30 μg)

## **Experimental Protocols**

The following are detailed protocols for performing omadacycline susceptibility testing. These methods are aligned with CLSI standards.[5][6]

### **Protocol 1: Broth Microdilution MIC Testing**

This method determines the minimum inhibitory concentration (MIC) of omadacycline that prevents visible growth of a bacterium.



#### Materials:

- Omadacycline hydrochloride analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial isolates for testing
- Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

#### Procedure:

- Preparation of Omadacycline Stock Solution: Prepare a stock solution of omadacycline hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 μg/mL. Further dilutions should be made in CAMHB.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of omadacycline in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 μg/mL in the microtiter plate wells.[5]
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
  - Suspend the colonies in sterile saline or broth.



- $\circ$  Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10 $^{8}$  CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 μL.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.
- Reading Results: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the organism.

Special Consideration: For broth dilution tests, it is recommended that the testing medium be fresh (less than 12 hours old).[7]

### **Protocol 2: Disk Diffusion Susceptibility Testing**

This method assesses the susceptibility of a bacterium to omadacycline by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

#### Materials:

- Omadacycline disks (30 μg)
- Mueller-Hinton Agar (MHA) plates
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile cotton swabs



- Incubator (35°C ± 2°C)
- Ruler or caliper

#### Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of Agar Plate:
  - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
  - Allow the plate to dry for 3-5 minutes.
- Application of Disks:
  - Aseptically apply a 30 μg omadacycline disk to the surface of the inoculated agar plate.
  - Gently press the disk down to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.
- Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

### **Quality Control**

Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the susceptibility testing methods. The expected MIC values and zone diameters for QC strains should fall within the ranges established by CLSI.

### **Table 3: Quality Control Ranges for Omadacycline**

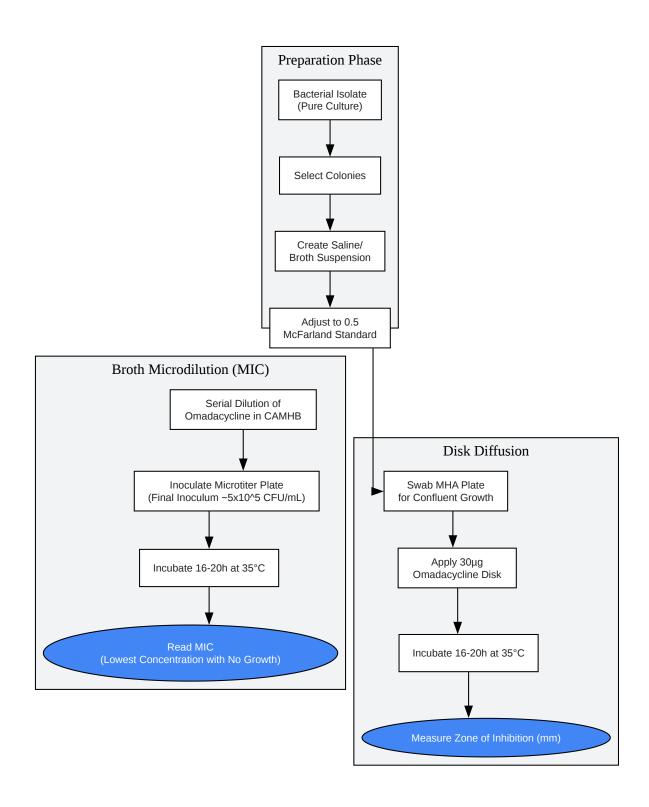


QC Strain	Method	Expected Range
E. coli ATCC 25922	Broth Microdilution (MIC in μg/mL)	1 - 8
Disk Diffusion (Zone Diameter in mm)	17 - 23	
S. aureus ATCC 29213	Broth Microdilution (MIC in μg/mL)	0.06 - 0.5
S. aureus ATCC 25923	Disk Diffusion (Zone Diameter in mm)	20 - 26
E. faecalis ATCC 29212	Broth Microdilution (MIC in μg/mL)	0.06 - 0.5
H. influenzae ATCC 49247	Broth Microdilution (MIC in μg/mL)	0.25 - 2
Disk Diffusion (Zone Diameter in mm)	16 - 22	
S. pneumoniae ATCC 49619	Broth Microdilution (MIC in μg/mL)	0.015 - 0.12
Disk Diffusion (Zone Diameter in mm)	22 - 28	

(Note: These ranges are illustrative and should be confirmed with the latest CLSI M100 document.)

# **Signaling Pathways and Experimental Workflows**





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Caption: Workflow for In Vitro Susceptibility Testing of Omadacycline.



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